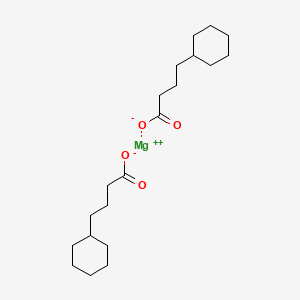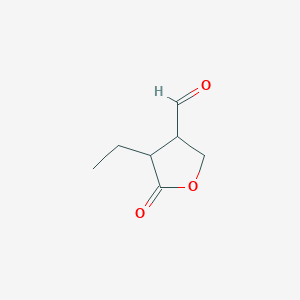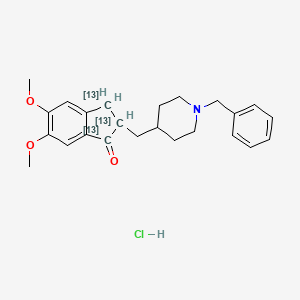
Tris(ethyl 3-Oxobutanoato)aluminum(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethyl 3-Oxobutanoato)aluminum(III), also known as Tris(ethyl acetoacetato)aluminum(III), is an organometallic compound with the molecular formula C18H27AlO9. It is a coordination complex where the aluminum ion is chelated by three ethyl acetoacetate ligands. This compound is typically found as a white to light yellow powder or crystalline solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(ethyl 3-Oxobutanoato)aluminum(III) can be synthesized by reacting aluminum isopropoxide with ethyl acetoacetate in an appropriate solvent. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or toluene .
Industrial Production Methods
In industrial settings, the production of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(ethyl 3-Oxobutanoato)aluminum(III) undergoes various chemical reactions, including:
Ligand Exchange Reactions: The ethyl acetoacetate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Ligand Exchange: Reagents such as acetylacetone or other β-diketones can be used under mild heating conditions.
Hydrolysis: Water or aqueous solutions at room temperature can induce hydrolysis.
Major Products Formed
Ligand Exchange: The major products are the new aluminum complex with the exchanged ligand and free ethyl acetoacetate.
Hydrolysis: The major products are aluminum hydroxide and ethyl acetoacetate.
Wissenschaftliche Forschungsanwendungen
Tris(ethyl 3-Oxobutanoato)aluminum(III) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves the coordination of the aluminum ion with the oxygen atoms of the ethyl acetoacetate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various catalytic and coordination processes. The molecular targets include the β-diketone ligands, and the pathways involve ligand exchange and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(acetylacetonato)aluminum(III)
- Tris(methyl acetoacetato)aluminum(III)
- Tris(benzoylacetonato)aluminum(III)
Uniqueness
Tris(ethyl 3-Oxobutanoato)aluminum(III) is unique due to the presence of ethyl groups in the acetoacetate ligands, which can influence its solubility, reactivity, and coordination behavior compared to other similar compounds. This makes it particularly useful in specific catalytic and material science applications .
Eigenschaften
Molekularformel |
C18H27AlO9 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate |
InChI |
InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3/b3*5-4-; |
InChI-Schlüssel |
TYYXSAFYWXHYTF-VNGPFPIXSA-K |
Isomerische SMILES |
CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)/C |
Kanonische SMILES |
CCOC(=O)C=C(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















